methyl 5-((4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)methyl)furan-2-carboxylate

Description

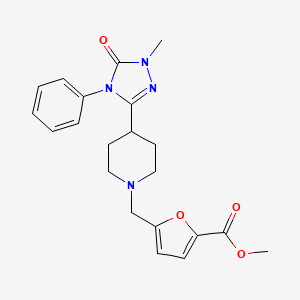

Methyl 5-((4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)methyl)furan-2-carboxylate is a heterocyclic compound featuring a furan-2-carboxylate ester core linked via a methylene bridge to a piperidine ring. The piperidine is further substituted at the 4-position with a 1,2,4-triazolone moiety bearing a methyl and phenyl group. The compound’s synthesis likely involves multi-step reactions, including condensation and cyclization steps, as inferred from analogous carbohydrazide derivatives in the literature .

Properties

IUPAC Name |

methyl 5-[[4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]methyl]furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O4/c1-23-21(27)25(16-6-4-3-5-7-16)19(22-23)15-10-12-24(13-11-15)14-17-8-9-18(29-17)20(26)28-2/h3-9,15H,10-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWASKQNJZDXDNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=N1)C2CCN(CC2)CC3=CC=C(O3)C(=O)OC)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 5-((4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)methyl)furan-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

1. Structure and Properties

The compound can be described by the following structural formula:

This structure suggests that it contains a furan moiety, a triazole ring, and a piperidine group, which are known to contribute to various biological activities.

2.1 Antimicrobial Activity

Research indicates that compounds with furan and triazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus . The presence of the triazole ring enhances the compound's ability to interact with microbial enzymes.

2.2 Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. One notable study involved the assessment of similar triazole derivatives which displayed cytotoxic effects on cancer cell lines such as Jurkat cells (IC50 = 8.00 μM) . The mechanism of action is believed to involve induction of apoptosis and cell cycle arrest in the Sub-G0 phase.

The biological activity of this compound can be attributed to several mechanisms:

3.1 Inhibition of Enzymatic Activity

The furan and triazole components are known to inhibit enzymes involved in critical biological pathways. For example, selective COX-2 inhibitors derived from furan structures have shown anti-inflammatory properties comparable to established drugs like rofecoxib .

3.2 Interaction with Cellular Targets

Molecular docking studies suggest that the compound binds effectively to specific proteins involved in cancer progression and inflammation. The presence of the piperidine group may facilitate better binding affinity due to steric effects and electronic interactions.

Case Study 1: Antimicrobial Efficacy

A study published in PubMed evaluated silver(I) complexes containing furan derivatives against bacterial strains. The results indicated that these complexes had enhanced antimicrobial activity compared to traditional antibiotics . This suggests that the incorporation of the furan moiety into drug design could lead to more effective antimicrobial agents.

Case Study 2: Anticancer Research

In another study focusing on triazole derivatives, researchers found that certain structural modifications significantly increased cytotoxicity against cancer cell lines . This highlights the importance of structural diversity in enhancing biological activity.

5. Conclusion

This compound exhibits promising biological activities primarily due to its unique structural features. Its potential as an antimicrobial and anticancer agent warrants further investigation through clinical studies and optimization for therapeutic applications.

Data Summary Table

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

*Calculated based on formula C₂₂H₂₄N₄O₅.

Key Observations :

- The nitro and fluoro groups in confer strong electron-withdrawing effects, improving crystallinity and solubility compared to the target compound’s hydrophobic phenyl group .

Physicochemical and Crystallographic Properties

- Solubility : The nitro-substituted analogue exhibits good solubility in organic solvents due to polar nitro/fluoro groups, whereas the target compound’s solubility may rely on the piperidine’s basicity for protonation in aqueous media.

- Crystallography : The target compound’s structural analysis likely employs SHELXL refinement and ORTEP for visualization , similar to . However, its piperidine-triazolone system may lead to distinct intermolecular interactions (e.g., C–H···O vs. π-stacking in ), affecting crystal packing .

Preparation Methods

Triazolone Core Formation

Piperidine Functionalization

- N-Boc Protection of 4-hydroxypiperidine

- Mitsunobu Reaction with triazolone-thiol derivative

$$

\text{Boc-piperidin-4-ol} + \text{Triazolone-SH} \xrightarrow[\text{Ph}_3\text{P}]{\text{DIAD}} \text{Boc-piperidin-4-Triazolone}

$$ - Deprotection with TFA yields target piperidine-triazolone

Preparation of Methyl Furan-2-Carboxylate Methylene Intermediate

Furan Ester Synthesis

- Esterification of 5-Bromofuran-2-carboxylic Acid

$$

\text{HOOC-C}4\text{H}2\text{OBr} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{CH}3\text{OOC-C}4\text{H}2\text{OBr}

$$

Yield: 95% (28-day lead time)

- Bromomethylation

React with paraformaldehyde/HBr gas:

$$

\text{CH}3\text{OOC-C}4\text{H}2\text{O} \xrightarrow[\text{HBr}]{\text{(CH}2\text{O)}n} \text{CH}3\text{OOC-C}4\text{H}2\text{O-CH}_2\text{Br}

$$

Final Assembly via Alkylation

Coupling Reaction

Adapting Suzuki-Miyaura conditions:

- Mannich Reaction

Piperidine-triazolone + bromomethylfuran in DMF/K₂CO₃:

$$

\text{Piperidine} + \text{BrCH}2\text{-Furan} \xrightarrow{\text{Base}} \text{Piperidine-CH}2\text{-Furan}

$$

Reaction monitoring by TLC (Rf = 0.3 in EtOAc/hexanes 1:1)

Crystallization & Purification

- Solvent Gradient

Crude product dissolved in hot ethanol, cooled to 4°C - Charcoal Treatment removes colored impurities

Final purity: ≥95% (HPLC)

Analytical Data Comparison

Optimization Challenges

Regioselectivity in Triazolone Formation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.